molecular formula C7H14ClNO B6245285 rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis CAS No. 2744549-58-2

rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis

Cat. No.: B6245285
CAS No.: 2744549-58-2
M. Wt: 163.6
InChI Key:
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Description

rac-(3aR,7aS)-Octahydrofuro[2,3-c]pyridine hydrochloride, cis, is a chiral compound with significant interest in the field of medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a furo[2,3-c]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis, typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, such as a substituted pyridine, the cyclization reaction is carried out under acidic or basic conditions to form the furo[2,3-c]pyridine ring system.

    Hydrogenation: The resulting intermediate is subjected to hydrogenation using a catalyst like palladium on carbon (Pd/C) to reduce the double bonds and achieve the octahydro structure.

    Resolution of Racemic Mixture: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound, follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as preparative HPLC, are common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-Octahydrofuro[2,3-c]pyridine hydrochloride, cis, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

rac-(3aR,7aS)-Octahydrofuro[2,3-c]pyridine hydrochloride, cis, has diverse applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Chemistry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aR)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
  • rac-(3aR,7aS)-Octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride

Uniqueness

rac-(3aR,7aS)-Octahydrofuro[2,3-c]pyridine hydrochloride, cis, stands out due to its furo[2,3-c]pyridine ring system, which imparts unique chemical properties and biological activities. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2744549-58-2

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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